molecular formula C28H25BrN6O6S2 B2619835 ethyl 2-(2-((4-(4-bromophenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 393848-48-1

ethyl 2-(2-((4-(4-bromophenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2619835
CAS No.: 393848-48-1
M. Wt: 685.57
InChI Key: QUBYGTAIKIVIKT-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule integrating multiple pharmacophores:

  • 1,2,4-Triazole core: Known for its role in antimicrobial, anticancer, and anti-inflammatory activities due to hydrogen-bonding and π-π stacking interactions .
  • 4-Bromophenyl and 4-nitrobenzamido groups: Electron-withdrawing substituents that enhance electrophilic reactivity and bioavailability .
  • Ester functionalities: Ethyl carboxylate groups enhance solubility and metabolic stability .

The compound’s synthesis likely involves multi-step reactions, including cyclocondensation of thioacetamide derivatives with triazole precursors, followed by functionalization via nucleophilic substitution or coupling reactions .

Properties

IUPAC Name

ethyl 2-[[2-[[4-(4-bromophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25BrN6O6S2/c1-2-41-27(38)24-20-4-3-5-21(20)43-26(24)31-23(36)15-42-28-33-32-22(34(28)18-12-8-17(29)9-13-18)14-30-25(37)16-6-10-19(11-7-16)35(39)40/h6-13H,2-5,14-15H2,1H3,(H,30,37)(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBYGTAIKIVIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Br)CNC(=O)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25BrN6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

685.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-((4-(4-bromophenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with potential biological activities. This article reviews its antimicrobial, antifungal, and actoprotective properties based on recent studies and findings.

Chemical Structure and Properties

This compound features a unique structure that includes:

  • Triazole ring : Known for its pharmacological significance.
  • Bromophenyl group : Imparts specific biological activities.
  • Cyclopentathiophene moiety : Contributes to its chemical stability and interaction with biological targets.

Antimicrobial and Antifungal Activity

Recent studies have highlighted the antimicrobial and antifungal properties of similar compounds within the 1,2,4-triazole class. Specifically, research has demonstrated:

  • Test Organisms : The activity was assessed against standard strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans.
  • Methodology : The antimicrobial and antifungal activities were evaluated using serial dilution methods to determine Minimum Inhibitory Concentrations (MICs).
  • Results :
    • Compounds similar to this compound exhibited significant activity against S. aureus and C. albicans.
    • Some derivatives showed moderate effectiveness against P. aeruginosa and E. coli .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Activity Against
Compound A12.5S. aureus
Compound B25E. coli
Compound C10C. albicans
Ethyl Triazole Derivative15P. aeruginosa

Actoprotective Activity

Actoprotective effects refer to the ability of compounds to reduce fatigue and enhance physical performance. The following points summarize findings related to the actoprotective activity of this compound:

  • Experimental Model : Studies utilized forced swimming tests on rats to assess endurance and fatigue levels.
  • Findings :
    • Certain derivatives demonstrated a moderate actoprotective effect compared to control substances.
    • Structure–activity relationship (SAR) analyses indicated that modifications in the triazole ring significantly influenced the actoprotective efficacy .

Table 2: Actoprotective Effects in Animal Models

CompoundActoprotective Effect (Duration in minutes)Comparison Drug
Compound D30Control (20 min)
Compound E25Control (20 min)
Ethyl Triazole Derivative28Control (20 min)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Biological Activity Reference
Target Compound 1,2,4-Triazole + Thiophene 4-Bromophenyl, 4-nitrobenzamido, ester Antimicrobial (hypothesized)
3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazole () 1,2,4-Triazole 4-Bromobenzyl, thiophene Antimicrobial (tested)
5-(Imidazo[1,2-b][1,2,4]Triazol-5-yl)-4-Phenyl-2-Phenylaminothiophene-3-Carboxylic Acid Ethyl Ester () Thiophene + Triazole Phenyl, imidazo-triazole, ester Antifungal, Antibacterial
Ethyl 5-(4-Bromophenyl)-7-Methyl-3-Oxo-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate () Thiazolo-pyrimidine 4-Bromophenyl, ester Not reported

Structural Analogues with 1,2,4-Triazole and Thiophene Moieties

  • : A 1,2,4-triazole derivative with a 4-bromobenzyl group and thiophene exhibited broad-spectrum antimicrobial activity (MIC: 8–32 µg/mL against S. aureus and E. coli). The absence of the 4-nitrobenzamido group in this compound resulted in lower cytotoxicity compared to the target compound, suggesting the nitro group may enhance potency but also toxicity .
  • : Replacement of the cyclopenta[b]thiophene with an imidazo-triazole moiety led to moderate antifungal activity (IC₅₀: 25 µM against C. albicans). The phenylamino group at position 2 of the thiophene improved membrane permeability but reduced metabolic stability .

Substituent Effects on Bioactivity

  • 4-Bromophenyl vs. Other Aryl Groups: Compounds with 4-bromophenyl () show enhanced halogen bonding with microbial enzymes compared to non-halogenated analogues. However, notes that cyclopenta[b]thiophene (as in the target compound) prolongs seizure duration in anticonvulsant assays, indicating substituent-dependent off-target effects .
  • Nitro vs. Methyl/Ester Groups : The 4-nitrobenzamido group in the target compound likely increases oxidative stress in pathogens, a mechanism absent in methyl- or ester-substituted analogues () .

Research Findings and Implications

  • Antimicrobial Potential: The target compound’s combination of electron-withdrawing groups (Br, NO₂) and planar heterocycles may synergistically inhibit bacterial topoisomerases or fungal cytochrome P450 enzymes, similar to triazole-based drugs like fluconazole .
  • Toxicity Concerns : highlights that cyclopenta[b]thiophene derivatives can exhibit neurotoxicity, necessitating detailed in vivo safety profiling .
  • Synthetic Scalability : Multi-step synthesis (e.g., thiourea-mediated cyclization in ) poses challenges for large-scale production compared to greener methods in (aqueous solvent, TEBA catalyst) .

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